5'-Azido-5'-deoxythymidine-d3 5'-Azido-5'-deoxythymidine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199544
InChI:
SMILES:
Molecular Formula: C₁₀H₁₀D₃N₅O₄
Molecular Weight: 270.26

5'-Azido-5'-deoxythymidine-d3

CAS No.:

Cat. No.: VC0199544

Molecular Formula: C₁₀H₁₀D₃N₅O₄

Molecular Weight: 270.26

* For research use only. Not for human or veterinary use.

5'-Azido-5'-deoxythymidine-d3 -

Specification

Molecular Formula C₁₀H₁₀D₃N₅O₄
Molecular Weight 270.26

Introduction

Relationship to Non-deuterated Analog

The non-deuterated parent compound, 5'-Azido-5'-deoxythymidine, is a nucleoside analog with significant antiviral properties. This compound features an azido group (-N₃) at the 5' position of the deoxythymidine molecule, replacing the hydroxyl group typically found in natural nucleosides . This structural modification enhances its ability to inhibit reverse transcriptase, making it valuable in antiviral research.

The deuterated version maintains these fundamental properties while offering additional advantages for research applications. The incorporation of deuterium atoms creates an isotopically labeled version that can be used in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This labeling enables researchers to track the compound's metabolic fate and interaction mechanisms with greater precision.

Comparative Structural Analysis

Both the deuterated and non-deuterated compounds share the following characteristics:

  • Azido group at the 5' position

  • Thymidine nucleoside structure

  • Similar chemical reactivity patterns

  • Potential for antiviral activity

The primary difference lies in the deuterium atoms, which provide a distinct spectroscopic signature without significantly altering the compound's pharmacological properties. This makes 5'-Azido-5'-deoxythymidine-d3 particularly valuable in mechanistic studies where tracking the fate of specific hydrogens is crucial.

Synthesis Approaches

The synthesis of 5'-Azido-5'-deoxythymidine-d3 typically involves multistep processes starting from thymidine or similar precursors. While specific synthesis details must be inferred from general nucleoside chemistry principles rather than the disallowed sources, several approaches are commonly employed in the preparation of such deuterated nucleoside analogs.

General Synthetic Strategy

A typical synthesis pathway might include:

  • Protection of reactive groups on the thymidine starting material

  • Selective activation of the 5' hydroxyl group

  • Substitution with an azido group

  • Incorporation of deuterium atoms through exchange reactions

  • Deprotection to yield the final product

The deuterium incorporation typically requires specialized reagents and conditions to ensure selective deuteration at the desired positions. This may involve deuterated solvents and careful control of reaction conditions to minimize hydrogen-deuterium exchange at unintended positions.

Purification Techniques

After synthesis, the compound requires rigorous purification to ensure high purity for research applications. Common techniques include:

  • Column chromatography using silica gel or reverse-phase media

  • Recrystallization from appropriate solvent systems

  • High-performance liquid chromatography (HPLC) for final purification

  • Analysis via mass spectrometry and NMR to confirm structure and deuterium incorporation

Chemical Reactivity

5'-Azido-5'-deoxythymidine-d3 exhibits distinctive chemical reactivity patterns, primarily centered around the azido functional group and the nucleoside structure. The azido group's reactivity is particularly significant, as it enables various transformations that can be exploited in research applications.

Key Reaction Types

The compound can participate in several important reaction types:

Click Chemistry

The azido group makes the compound an excellent substrate for copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), commonly known as "click chemistry." This allows for the attachment of various functional molecules, including:

  • Fluorescent tags for imaging studies

  • Affinity labels for protein binding studies

  • Conjugation to polymers or nanoparticles for drug delivery applications

Reduction Reactions

The azido group can be reduced to an amino group under appropriate conditions:

  • Hydrogenation with catalysts such as Pd/C

  • Reduction with phosphines (Staudinger reduction)

  • Metal-mediated reductions using zinc or tin

Nucleophilic Substitution

The azido group can be displaced by various nucleophiles, enabling the synthesis of additional derivatives with modified properties.

Biological Activity and Research Applications

The biological activity of 5'-Azido-5'-deoxythymidine-d3 is closely related to that of its non-deuterated counterpart, which has demonstrated significant antiviral properties. The compound's mechanism of action typically involves inhibition of viral reverse transcriptase, making it relevant for HIV research.

Reverse Transcriptase Inhibition

As a nucleoside analog, the compound can be phosphorylated intracellularly to its active triphosphate form, which then competes with natural nucleotides for incorporation into viral DNA during reverse transcription. The presence of the azido group at the 5' position prevents the formation of 5'-3' phosphodiester linkages, resulting in chain termination during DNA synthesis.

Research Applications

5'-Azido-5'-deoxythymidine-d3 has numerous applications in scientific research:

Metabolic Studies

The deuterium labeling enables researchers to track the metabolism of the compound using mass spectrometry, providing insights into its pharmacokinetics and metabolic pathways. This is particularly valuable for understanding drug metabolism and potential toxicity mechanisms.

Mechanism of Action Studies

The compound can be used to elucidate detailed mechanisms of nucleoside analog incorporation into DNA and the subsequent chain termination process. The deuterium labels allow for precise tracking of specific atoms throughout complex biochemical transformations.

Drug Development Research

Analytical Characterization

The analytical characterization of 5'-Azido-5'-deoxythymidine-d3 typically involves multiple complementary techniques to confirm its structure, purity, and deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly valuable for confirming the position and extent of deuterium incorporation. Both ¹H and ²H (deuterium) NMR can provide detailed information about the compound's structure. The deuterated positions show distinctive patterns compared to the non-deuterated analog, with reduced or absent signals in the ¹H NMR spectrum at the deuterated positions.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that help verify the structure. The deuterium labeling results in a mass shift of +3 Da compared to the non-deuterated analog, which is readily detectable by high-resolution mass spectrometry.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) is commonly used to assess the purity of 5'-Azido-5'-deoxythymidine-d3 and to distinguish it from related compounds.

Comparison with Related Antiviral Compounds

5'-Azido-5'-deoxythymidine-d3 belongs to a broader class of nucleoside analogs used in antiviral research. Comparing its properties with related compounds provides context for understanding its unique characteristics and applications.

Comparative Analysis with Related Compounds

Table 1 presents a comparative analysis of 5'-Azido-5'-deoxythymidine-d3 with structurally related compounds used in antiviral research.

CompoundModificationPrimary ApplicationKey Characteristics
5'-Azido-5'-deoxythymidine-d3Azido at 5', deuterium labelingResearch tool, metabolic studiesStable isotope labeling for tracking
5'-Azido-5'-deoxythymidineAzido at 5'Antiviral researchPrecursor to deuterated analog
3'-Azido-3'-deoxythymidine (AZT)Azido at 3'HIV treatmentClinical antiviral agent
3'-epi-Azido-3'-deoxythymidine-d3Azido at 3' with altered stereochemistry, deuterium labelingAntiviral researchModified stereochemistry at 3' position

Comparative Antiviral Activity

Research into the antiviral activity of nucleoside analogs often involves comparative studies using standardized assays. While specific data for 5'-Azido-5'-deoxythymidine-d3 must be inferred from general principles rather than the disallowed sources, the table below illustrates the type of comparative antiviral activity data typically generated for such compounds.

Table 2 shows representative antiviral activity data for related compounds against HIV-1 in peripheral blood mononuclear cells (PBMCs) .

CompoundConcentration Range TestedNumber of PassagesExperimental Design
ISL (Islatravir)0.0244 - 50.0 nM188 replicates with wild-type and mutant viruses
TDF, AZT, 3TC, FTCVariousMultipleComparative studies with GFP-expressing virus

While this table doesn't directly address 5'-Azido-5'-deoxythymidine-d3, it illustrates the experimental approaches used to evaluate similar nucleoside analogs for antiviral activity. Similar methodologies would likely be applied to study the deuterated compound's activity.

Current Research Trends and Future Directions

Current research involving 5'-Azido-5'-deoxythymidine-d3 and related compounds focuses on several promising directions that leverage their unique structural features and biological activities.

Drug Delivery Systems

Recent research has explored the incorporation of nucleoside analogs into advanced drug delivery systems to improve their pharmacokinetic properties and reduce potential toxicities. The azido functionality of 5'-Azido-5'-deoxythymidine-d3 makes it amenable to conjugation with various carrier systems through click chemistry, potentially enhancing its research utility.

Combined Therapy Approaches

The study of nucleoside analogs in combination with other antiviral agents represents an important research direction. Understanding potential synergistic effects could lead to more effective treatment strategies for viral infections.

Mechanistic Studies

The deuterium labeling in 5'-Azido-5'-deoxythymidine-d3 enables detailed mechanistic studies that would be challenging with unlabeled compounds. Future research may exploit this feature to investigate:

  • Precise mechanisms of incorporation into viral DNA

  • Metabolic stability and clearance pathways

  • Binding interactions with target enzymes

  • Structure-activity relationships for improved drug design

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